7-Xylosyl-10-deacetyltaxol B
Overview
Description
7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel, a well-known anticancer agent. This compound is derived from the yew tree (Taxus species) and exhibits significant antitumor activity. It is particularly notable for its role in the semi-synthesis of paclitaxel, which is used in the treatment of various cancers .
Mechanism of Action
Target of Action
7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel, which is derived from the yew tree . The primary target of this compound is the growth of S180 sarcoma .
Mode of Action
The mode of action of this compound is similar to that of its parent compound, paclitaxel. Paclitaxel is known to induce mitotic arrest by hyper-stabilizing microtubules . It is likely that this compound shares a similar mechanism, leading to the inhibition of S180 sarcoma growth .
Biochemical Pathways
The yew tree can produce abundant 7-β-xylosyl-10-deacetyltaxol, which can be bio-converted into 10-deacetyltaxol for semi-synthesis of paclitaxel . This bioconversion process involves the use of a recombinant yeast with a glycoside hydrolase gene from Lentinula edodes .
Pharmacokinetics
The bioconversion process of 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol has been optimized and scaled up with the engineered yeast harvested from high-cell-density fermentation . This process includes the optimization of the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5% antifoam supplement, and substrate concentration .
Result of Action
The result of the action of this compound is the inhibition of the growth of S180 sarcoma . This is achieved through the compound’s interaction with its targets, leading to changes in cellular processes such as mitotic arrest .
Action Environment
The action environment of this compound is influenced by various factors. For instance, the bioconversion process of 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol is affected by the amount of freeze-dried cells, the concentration of dimethyl sulfoxide, the addition of antifoam supplement, and the concentration of the substrate . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
7-Xylosyl-10-deacetyltaxol B interacts with various enzymes and proteins in biochemical reactions. The β-glycosidase LXYL-P1-2, identified from Lentinula edodes, can be used to hydrolyze this compound into 10-deacetyltaxol for the semi-synthesis of paclitaxel .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of S180 sarcoma , indicating its potential influence on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. The β-glycosidase LXYL-P1-2 specifically hydrolyzes this compound to 10-deacetyltaxol, which can be used for the semi-synthesis of paclitaxel .
Metabolic Pathways
This compound is involved in the metabolic pathway of paclitaxel biosynthesis . It interacts with the enzyme β-g
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 7-Xylosyl-10-deacetyltaxol B involves biocatalysis using engineered yeast. The process includes the use of a glycoside hydrolase gene from Lentinula edodes, which facilitates the bioconversion of 7-Xylosyl-10-deacetyltaxol into 10-deacetyltaxol . The reaction conditions are optimized to include specific concentrations of dimethyl sulfoxide, antifoam supplements, and substrate concentration. The bioconversion process achieves high efficiency, with yields reaching up to 10.58 g/L in a 1 L volume .
Industrial Production Methods
Industrial production of this compound involves high-cell-density fermentation using engineered yeast in large-scale fermenters. The process is scaled up to 200-L fermenters, ensuring high yield and conversion efficiency . The optimization of reaction conditions and the use of recombinant yeast are crucial for the commercial viability of this compound .
Chemical Reactions Analysis
Types of Reactions
7-Xylosyl-10-deacetyltaxol B undergoes various chemical reactions, including oxidation, reduction, acetylation, and deacetylation . These reactions are essential for the synthesis of paclitaxel and its derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and acetylating agents. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final products .
Major Products Formed
The major products formed from these reactions include paclitaxel, cephalomannine, and docetaxel . These compounds are crucial for their therapeutic applications, particularly in cancer treatment.
Scientific Research Applications
7-Xylosyl-10-deacetyltaxol B has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Xylosyl-10-deacetyltaxol B include:
- Taxezopidine L
- Taxuspine X
- 7-Epi-10-deacetylcephalomannine
Uniqueness
This compound is unique due to its high yield and efficiency in the bioconversion process, making it a valuable precursor for the semi-synthesis of paclitaxel . Its ability to be converted into 10-deacetyltaxol efficiently sets it apart from other similar compounds .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H59NO17/c1-8-23(2)41(57)49-33(26-15-11-9-12-16-26)36(54)43(59)63-29-20-48(60)40(65-42(58)27-17-13-10-14-18-27)38-46(7,39(56)35(53)32(24(29)3)45(48,5)6)30(19-31-47(38,22-62-31)66-25(4)50)64-44-37(55)34(52)28(51)21-61-44/h8-18,28-31,33-38,40,44,51-55,60H,19-22H2,1-7H3,(H,49,57)/b23-8+/t28-,29+,30+,31-,33+,34+,35-,36-,37-,38+,40+,44+,46-,47+,48-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOWLIDDDUBAEI-ZVZSAYPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H59NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309623 | |
Record name | 10-Deacetyl-7-xylosyltaxol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
922.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90332-64-2 | |
Record name | 10-Deacetyl-7-xylosyltaxol B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90332-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Deacetyl-7-xylosyltaxol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.